4-Aminobenzylsuccinic acid
Overview
Description
4-Aminobenzylsuccinic acid is a chemical compound with potential relevance in the fields of organic chemistry and material science due to its unique structure and functional groups. While direct studies on 4-Aminobenzylsuccinic acid are limited, insights can be gained from research on structurally related compounds and their synthesis, chemical reactions, molecular structure, and properties.
Synthesis Analysis
The synthesis of compounds structurally related to 4-Aminobenzylsuccinic acid often involves complex organic reactions. For instance, compounds with a 4-hydroxybenzyl unit have been synthesized from the rhizomes of Gastrodia elata Blume, demonstrating the use of natural products as starting points for chemical synthesis (Qing-lan Guo et al., 2015). Another approach involves the use of 4-aminobenzoic acid in the promotion of hydrogen bonding in crystallization processes, indicating its utility in forming co-crystals with substituted aromatic compounds (Graham Smith et al., 1997).
Molecular Structure Analysis
Molecular structure analysis, particularly through vibrational spectroscopy and X-ray diffraction, is critical for understanding the configuration and conformation of compounds. For example, the structures of various amino acid derivatives have been determined by spectroscopic methods, providing insights into their molecular architecture and potential applications (Qing-lan Guo et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 4-Aminobenzylsuccinic acid or related compounds can lead to various products, depending on the conditions. The cleavage of 4-Nitrobenzyl(α-amino)phosphonic acids in aqueous sodium hydroxide solution is an example of a specific reaction pathway, showcasing the potential for generating azoxybenzene and azobenzene derivatives through intramolecular redox reactions (B. Boduszek et al., 1998).
Physical Properties Analysis
The physical properties of compounds like 4-Aminobenzylsuccinic acid, including solubility, melting point, and crystal structure, are often determined through experimental methods such as thermal analysis and solubility tests. For instance, the study on the synthesis, characterization, thermal stability, and band gap of oligo-4-[(2-hydroxybenzylidene)amino]benzoic acid provides valuable information on the thermal behavior and semiconductor properties of the synthesized oligomers (I. Kaya et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are central to understanding how 4-Aminobenzylsuccinic acid and similar compounds interact in various chemical environments. Research on the acid-catalyzed cyclization of 2,3-dibenzylidenesuccinates highlights synthetic routes to specific products, emphasizing the importance of understanding the chemical properties for synthesizing targeted compounds (P. Datta et al., 2001).
Scientific Research Applications
Peptide Synthesis Applications :
- The 4-sulfobenzyl ester is used as a stable, anionic protecting group in peptide synthesis. It can be easily converted to amides and hydrazides and is stable to hydrogen bromide and trifluoro-acetic acid (Bindewald et al., 2009).
- Another study emphasizes the importance of 4-sulfobenzyl ester in enhancing the hydrophilicity of protected intermediates in peptide synthesis, simplifying and standardizing the isolation of products (Bindewald et al., 2009).
Inhibition and Enzymatic Studies :
- 4-Aminomethylbenzoic acid serves as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1, making it a useful tool in experimental studies (Meredith et al., 1998).
- A selective method using 4-aminobenzoate hydroxylase for determining 4-aminobenzoic acid in urine reduces interferences from drugs and diet, improving analytical accuracy (Bando et al., 1990).
Spectroscopy and Identification :
- Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid helps in identifying the E,Z isomer of the O-protomer, highlighting its potential role in biological processes (Khuu et al., 2020).
Bioproduct Development :
- 4-Hydroxybenzoic acid is a valuable intermediate for producing various bioproducts like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol, applicable in food, cosmetics, pharmacy, and as fungicides (Wang et al., 2018).
Biosensor Applications :
- Poly(4-aminobenzoic acid)-functionalized graphite electrodes show promise for the immobilization and detection of biomolecules in biosensors (Ferreira et al., 2015).
Enzyme Modification Studies :
- The modification of porcine carboxypeptidase B with [14C]-bromoacetyl-p-aminobenzylsuccinic acid results in a significant decrease in activity due to alkylation of a methionyl residue in the active center of the enzyme (Zisapel & Sokolovsky, 1974).
Development of Cyclic Peptides :
- A study presented a new 4-alkoxybenzyl-derived linker for versatile on-resin synthesis of cyclic peptides, offering new avenues in peptide library creation (Bourne et al., 1999).
Future Directions
While specific future directions for “4-Aminobenzylsuccinic acid” are not mentioned in the available literature, research into similar compounds is ongoing. For instance, there is interest in the development of protease-activated prodrugs, which could potentially involve compounds like "4-Aminobenzylsuccinic acid" . Additionally, DNAzyme-based biosensors represent another area of active research that could potentially involve similar compounds .
properties
IUPAC Name |
2-[(4-aminophenyl)methyl]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-9-3-1-7(2-4-9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEYHPQQWPDLAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977010 | |
Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzylsuccinic acid | |
CAS RN |
61445-53-2, 75043-31-1 | |
Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61445-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminobenzylsuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobenzylsuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[(4-aminophenyl)methyl]butanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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